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Experimental Spectroscopic Protocol

The table below outlines the standard experimental methods for acquiring spectroscopic data, as detailed in a

study on (R)-2-Amino-1-Phenylethanol, a compound structurally similar to 1-aminoethanol [1].

Technique Instrument Model Key Parameters
Spectral
Range

Sample
Form

FT-IR Thermo Nicolet 6700

spectrometer

Spectral resolution: ±2 cm⁻¹ 4000–400

cm⁻¹

Powder

(Solid)

FT-Raman FRA 106 Raman module

with Nd:YAG laser

Laser wavelength: 1.064

μm; Laser power: 200 mW

4000–100

cm⁻¹

Powder

(Solid)

NMR Not specified (theoretical

calculation)

Basis set: B3LYP/6-

311++G(d,p)

Chemical shifts

(δ, ppm)

-

UV-Vis Not specified Solvent: Ethanol 200–400 nm Solution in

ethanol
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For predicting spectroscopic properties and binding affinities, researchers employ a combination of quantum

chemical calculations and molecular docking, as summarized below [1] [2].

Method Category Software / Tool Key Functionalities & Parameters

| Quantum Chemical Calculations | Gaussian 09 | • Geometry optimization and frequency calculations

using B3LYP/6-311++G(d,p) basis set. • Calculation of NMR chemical shifts and UV-Vis spectra. • Potential

Energy Surface (PES) scan for conformational analysis. | | Molecular Docking | AutoDock, Glide

(Schrödinger) | • Prediction of binding pose and affinity to biological targets (e.g., PI3K protein). • Scoring

function accounts for van der Waals, electrostatic, hydrogen bonding, and desolvation energies. | | Binding

Free Energy Calculation | Prime MM/GBSA | • Post-docking refinement and more accurate prediction of

binding free energy. |

Workflow for Spectroscopic Comparison

The following diagram illustrates the typical workflow for comparing experimental and computationally

predicted spectroscopic data, integrating the protocols mentioned above.
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[https://www.smolecule.com/products/b1892013#1-aminoethanol-spectroscopic-data-comparison-

with-predicted-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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